[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a useful research compound. Its molecular formula is C10H11FN4O and its molecular weight is 222.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that [1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine may also interact with a variety of biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets in a way that leads to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
The lipinski rule, which predicts good absorption or permeation, is followed by similar compounds . This suggests that this compound may also have favorable ADME properties.
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Properties
IUPAC Name |
[1-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O/c1-16-10-3-2-8(4-9(10)11)15-6-7(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSZSXCODDYBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(N=N2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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